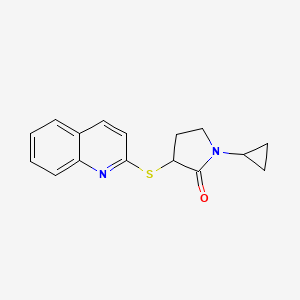
2-But-2-ynyl-5-fluoroisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-But-2-ynyl-5-fluoroisoindole-1,3-dione is a compound that belongs to the family of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 2-But-2-ynyl-5-fluoroisoindole-1,3-dione is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation. Furthermore, this compound has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-But-2-ynyl-5-fluoroisoindole-1,3-dione in lab experiments is its broad-spectrum activity against various cancer cell lines and bacteria. It also exhibits low toxicity towards normal cells, which makes it a promising candidate for further development. However, the main limitation of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development of 2-But-2-ynyl-5-fluoroisoindole-1,3-dione. One potential direction is to modify the structure of this compound to improve its solubility and bioavailability. Another direction is to investigate the mechanism of action of this compound in more detail, which can lead to the discovery of new targets for drug development. Furthermore, the anti-inflammatory and anti-microbial properties of this compound can be further explored for the development of new therapeutics.
Synthesemethoden
The synthesis of 2-But-2-ynyl-5-fluoroisoindole-1,3-dione involves the reaction of 5-fluoroisatin with propargyl bromide in the presence of a base. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The yield of the reaction is around 60-70%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-But-2-ynyl-5-fluoroisoindole-1,3-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has anti-microbial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
2-but-2-ynyl-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDGPGPKQTDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
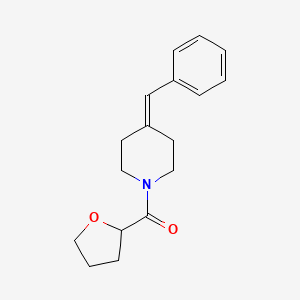
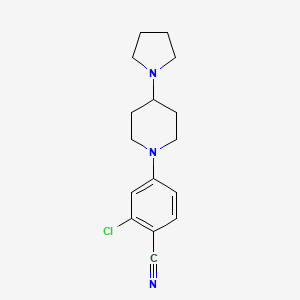
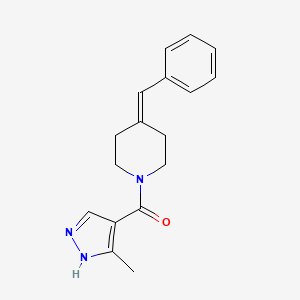

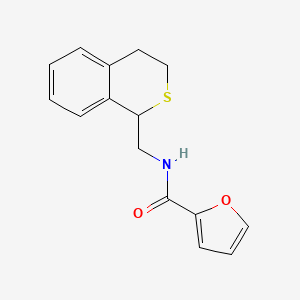


![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
